Dimethyl 4,5-Dinitrophthalate
Description
Dimethyl 4,5-Dinitrophthalate is a nitro-substituted phthalate ester characterized by two methyl ester groups and nitro functional groups at the 4 and 5 positions of the benzene ring. This structural configuration distinguishes it from conventional phthalates, which are primarily used as plasticizers. The nitro groups likely enhance its reactivity and stability, making it relevant in specialized applications such as explosives, dyes, or pharmaceuticals.
Properties
Molecular Formula |
C10H8N2O8 |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
dimethyl 4,5-dinitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-7(11(15)16)8(12(17)18)4-6(5)10(14)20-2/h3-4H,1-2H3 |
InChI Key |
OQNGBSNYROXUFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-Dinitrophthalate can be synthesized through the nitration of dimethyl phthalate. The nitration process involves the introduction of nitro groups into the aromatic ring of dimethyl phthalate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-Dinitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups influence the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dimethyl 4,5-diaminophthalate.
Substitution: Formation of various substituted phthalate derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 4,5-Dinitrophthalate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 4,5-Dinitrophthalate involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Dimethyl 4,5-Dinitrophthalate belongs to the phthalate ester family but is differentiated by its nitro substituents. Key comparisons include:
| Compound Name | CAS Number | Substituents | Primary Applications |
|---|---|---|---|
| This compound | Not Available | Methyl esters, 4,5-dinitro | Hypothesized: explosives, specialty chemicals |
| Dimethyl phthalate (DMP) | 131-11-3 | Methyl esters | Plasticizer, solvent |
| Diethyl phthalate (DEP) | 84-66-2 | Ethyl esters | Cosmetics, coatings |
| Di-iso-butylphthalate (DIBP) | 84-69-5 | Branched iso-butyl esters | Plasticizer (PVC) |
| Di-iso-nonylphthalate (DINP) | 28553-12-0 | Branched iso-nonyl esters | Flexible plastics |
Other compounds are referenced from regulatory lists .
Key Observations:
- Nitro Groups vs. This may limit its utility as a plasticizer but enhance applications in explosives or agrochemicals.
- Toxicity Profile : Conventional phthalates (e.g., DIBP, DINP) are regulated due to endocrine-disrupting properties. Nitro-substituted derivatives may exhibit higher toxicity due to nitroaromatic compound tendencies to form reactive intermediates, though specific toxicological data for this compound is absent .
Physicochemical Properties
While direct data for this compound is unavailable, comparisons can be drawn from nitroaromatic and phthalate ester classes:
| Property | This compound (Inferred) | Dimethyl Phthalate (DMP) | Di-iso-nonylphthalate (DINP) |
|---|---|---|---|
| Molecular Weight | ~270 g/mol | 194.18 g/mol | ~418 g/mol |
| Boiling Point | High (>300°C, decomposition likely) | 283°C | 250–400°C (varies with branching) |
| Water Solubility | Low (nitro groups reduce solubility) | 0.4 g/L | <0.1 mg/L |
| Log P (Octanol-Water Partition) | ~2.5 (estimated) | 1.60 | 9.5 |
Note: Values for this compound are estimated based on nitroaromatic analogs and computational modeling.
Key Findings:
- Thermal Stability : Nitro groups may lower thermal stability compared to alkyl phthalates, increasing decomposition risks at high temperatures.
- Environmental Persistence: Higher log P values in alkyl phthalates correlate with bioaccumulation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing Dimethyl 4,5-Dinitrophthalate, and how can reaction yields be optimized?
- Methodology : A three-step synthesis involving dehydrogenation of precursor compounds using 10% Pd-C in refluxing p-xylene achieves 89% yield (Example: conversion of dimethyl 4,5-dimethylphthalate) . Optimization requires careful control of reaction time and catalyst loading. Alternative methods using bromine or sulfur are less suitable due to safety hazards.
- Characterization : Post-synthesis, confirm purity via HPLC or GC-MS. Validate nitro group placement using IR spectroscopy (stretching bands ~1520 cm⁻¹ and ~1350 cm⁻¹ for NO₂) and NMR (chemical shifts for aromatic protons).
Q. How can the crystal structure of this compound be determined experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For a related dimethyl phthalate derivative, crystallographic parameters were resolved using a Bruker SMART 1000 CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Key metrics include space group P1, unit cell dimensions (a = 7.1906 Å, b = 7.8410 Å), and displacement ellipsoids for atomic positions .
- Data Interpretation : Refinement software (e.g., SHELXL) resolves hydrogen atom positions. Ensure thermal parameters (B-factors) align with expected molecular rigidity.
Advanced Research Questions
Q. How can regioselectivity challenges in reactions involving nitro-substituted phthalate derivatives be addressed?
- Methodology : Regioselectivity in nitro-substituted systems is influenced by electronic and steric factors. For indole-based analogs, computational studies (e.g., M06-2X/6-311+G(2df,p) DFT) reveal polarization effects dictating reaction pathways . Experimentally, use 2D NMR (COSY, NOESY) to map substituent orientation in products.
- Contradiction Resolution : If regioselectivity deviates from predictions (e.g., unexpected trans isomer dominance), re-evaluate transition-state energetics via DFT or assess solvent effects on reaction kinetics.
Q. What analytical strategies resolve contradictions between experimental data and theoretical models for nitro group reactivity?
- Methodology : Cross-validate computational predictions (e.g., frontier molecular orbital analysis) with experimental kinetic data. For example, discrepancies in Diels-Alder reaction outcomes for nitro-phthalates may arise from unaccounted steric hindrance or solvent polarity effects .
- Case Study : In indole systems, unexpected 15:1 trans isomer preference was resolved by correlating NOESY data with transition-state geometries, highlighting the role of bulky substituents in directing regiochemistry .
Q. How can stability and degradation pathways of this compound be studied under varying conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy. Monitor nitro group reduction (e.g., conversion to amines) under reductive conditions. For environmental persistence, use LC-MS/MS to track hydrolysis products in aqueous buffers at pH 2–12.
- Data Interpretation : Compare degradation kinetics with computational predictions (e.g., QSAR models) to identify critical degradation nodes.
Methodological Best Practices
Q. What protocols ensure accurate quantification of nitro-phthalates in complex matrices?
- Sample Preparation : Extract using SPE cartridges (e.g., C18 phases) with methanol elution. Derivatize nitro groups with pentafluorobenzyl bromide for enhanced GC-ECD sensitivity.
- Validation : Spike recovery tests (85–115%) and matrix-matched calibration curves mitigate matrix effects. Cross-check with high-resolution MS (HRMS) for confirmatory ion fragments .
Q. How should researchers design experiments to minimize artifacts in nitro group characterization?
- Precautions : Avoid prolonged exposure to light (nitro compounds may photodegrade). Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation side reactions.
- Control Experiments : Include blank runs and isotope-labeled internal standards (e.g., ¹³C-phthalates) to distinguish artifacts from true signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
